N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS: 877649-65-5) is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 3-chlorophenyl carboxamide group and a methyl group at position 7. Its molecular formula is C₁₆H₁₂ClN₃O₂, with a molecular weight of 313.74 g/mol . The compound is structurally characterized by a fused bicyclic system, where the pyrimidine ring is annulated to a pyridine moiety. This compound is marketed under the catalog number BK11988 for research purposes, with pricing ranging from $574 (1 mg) to $850 (25 mg) .
Properties
IUPAC Name |
N-(3-chlorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-5-6-14-18-8-13(16(22)20(14)9-10)15(21)19-12-4-2-3-11(17)7-12/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGSEFWDUOKHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 3-chlorobenzoyl chloride with 2-amino-4-methylpyridine, followed by cyclization and subsequent functionalization to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Biological Activities
N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Research has demonstrated that this compound shows potential anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that it induces apoptosis in human cancer cells through the activation of specific signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects in various models. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
- Chloro Substitution: The presence of the chlorine atom on the phenyl ring enhances biological activity by increasing lipophilicity.
- Pyrimidine Core: The pyrimidine moiety is essential for maintaining the compound's biological activity, particularly in anticancer applications.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, showing a dose-dependent response in tumor inhibition.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for antibiotic development.
Data Summary Table
| Application | Activity Type | Observations |
|---|---|---|
| Anticancer | Cell Proliferation | Induces apoptosis in cancer cells |
| Antimicrobial | Bacterial Inhibition | Effective against Gram-positive/negative bacteria |
| Anti-inflammatory | Cytokine Inhibition | Reduces levels of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide with two closely related analogs, focusing on structural variations and inferred physicochemical or biological implications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 3-chlorophenyl group balances moderate lipophilicity with electronic effects. In contrast, the 3-chloro-4-methylphenyl analog () has higher lipophilicity due to the methyl group, which may enhance membrane permeability but reduce solubility .
Steric and Electronic Modifications: The 4-chlorophenylmethyl group in the compound creates a bulkier substituent compared to the target compound’s phenyl ring. This could sterically hinder interactions with target proteins but improve selectivity .
Synthetic Accessibility :
- The target compound and its analogs are synthetically accessible via coupling reactions between pyrido[1,2-a]pyrimidine intermediates and substituted aryl carboxamides. However, the hydroxypropyl chain in the compound may require additional protection/deprotection steps, increasing synthetic complexity .
Biological Activity
N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound of significant interest due to its diverse biological activities and therapeutic potential. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C17H14ClN3O2 |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C17H14ClN3O2/c1-10-3-6... |
| Canonical SMILES | CC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(...) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can suppress inflammatory pathways and induce apoptosis in cancer cells .
- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The effective dose (ED50) values for anti-inflammatory activity have been reported around 9.17 μM .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anti-cancer Activity : In vitro studies demonstrated that this compound effectively inhibits the growth of cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells .
- Cytotoxicity : The compound has shown cytotoxic effects against various cell lines, with IC50 values indicating moderate potency in inhibiting cell proliferation .
- Molecular Docking Studies : Computational studies have revealed that the compound interacts favorably with several protein targets through hydrogen bonding and hydrophobic interactions, enhancing its potential as a therapeutic agent .
Case Studies
Several case studies have investigated the biological activity of compounds similar to this compound:
- Study on Anti-inflammatory Effects : A study assessed the anti-inflammatory properties of pyridopyrimidine derivatives, revealing that modifications in the chemical structure significantly affected their efficacy against COX enzymes. The presence of electron-withdrawing groups was correlated with enhanced anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
